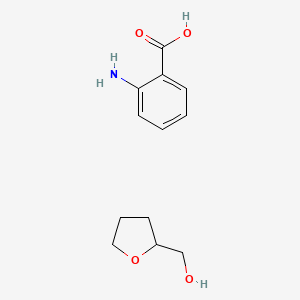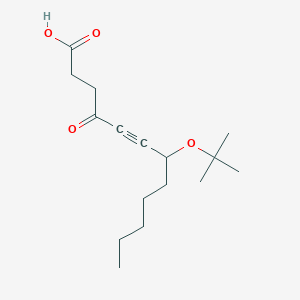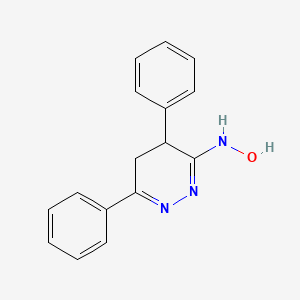![molecular formula C11H19Br B14577196 2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane CAS No. 61314-60-1](/img/structure/B14577196.png)
2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3,3,6-tetramethylbicyclo[221]heptane is a bicyclic organic compound characterized by its unique structure, which includes a bromine atom and four methyl groups attached to a bicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane typically involves the bromination of 1,3,3,6-tetramethylbicyclo[2.2.1]heptane. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) are used to induce elimination.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include various substituted bicycloheptanes depending on the nucleophile used.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: The products vary based on the specific oxidizing or reducing agents used.
Scientific Research Applications
2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Chemical Biology: The compound is used in studies involving molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the bicyclic structure. The bromine atom can act as a leaving group in substitution reactions, while the bicyclic framework provides rigidity and stability to the molecule. The compound’s reactivity is influenced by the steric and electronic effects of the methyl groups and the bicyclic structure.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,3,5,6-tetramethylbenzene
- 6,6-Dibromo-1,3,3-trimethylbicyclo[2.2.2]octane-2,5-dione
Uniqueness
2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane is unique due to its specific arrangement of methyl groups and the presence of a bromine atom on a bicyclic heptane framework. This structure imparts distinct chemical properties and reactivity patterns compared to other similar compounds. The rigidity and stability of the bicyclic structure, combined with the reactivity of the bromine atom, make it a valuable compound in various chemical applications.
Properties
CAS No. |
61314-60-1 |
|---|---|
Molecular Formula |
C11H19Br |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
2-bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Br/c1-7-5-8-6-11(7,4)9(12)10(8,2)3/h7-9H,5-6H2,1-4H3 |
InChI Key |
AWCZOUWTWJRVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC1(C(C2(C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


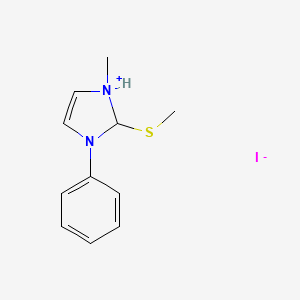
![Phenol, 4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14577119.png)
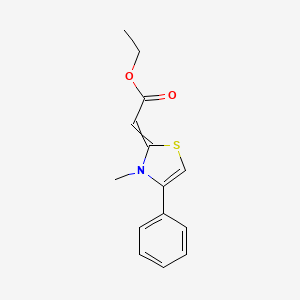
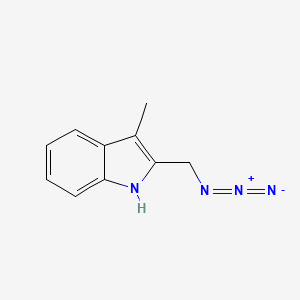
![2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride](/img/structure/B14577147.png)
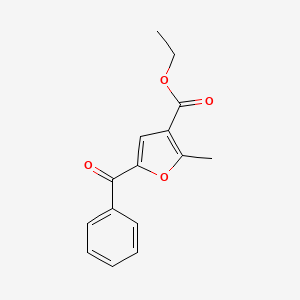
![4-{[4-(Dimethylamino)butyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14577154.png)
![3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol](/img/structure/B14577158.png)
![(NE)-N-[(1-propan-2-ylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14577162.png)
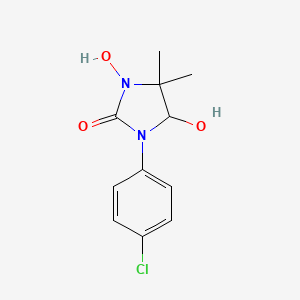
![1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl-](/img/structure/B14577180.png)
